トリエタノールアミン ドデシルベンゼンスルホネート

概要

説明

Triethanolamine dodecylbenzenesulfonate is a compound that belongs to the class of alkylbenzene sulfonates. It is commonly used as a surfactant in various industrial and household applications. This compound is known for its ability to reduce the surface tension of water, making it an effective cleaning agent. It is typically found in detergents, shampoos, and other personal care products.

科学的研究の応用

Triethanolamine dodecylbenzenesulfonate has a wide range of applications in scientific research, including:

作用機序

Target of Action

Triethanolamine dodecylbenzenesulfonate is primarily used as a surfactant . As a surfactant, it interacts with various substances to lower their surface tension, enabling them to mix more readily with water .

Mode of Action

As an acidic salt of an amine, triethanolamine dodecylbenzenesulfonate is capable of accepting a hydrogen to form hydroxide and a conjugate acid . This raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .

Pharmacokinetics

As a surfactant, it is generally soluble in water, which may influence its absorption and distribution .

Result of Action

The primary result of triethanolamine dodecylbenzenesulfonate’s action is its ability to lower the surface tension of various substances, enabling them to mix more readily with water . This makes it useful in a variety of applications, including as a detergent and emulsifier .

Action Environment

The action of triethanolamine dodecylbenzenesulfonate can be influenced by environmental factors such as pH and temperature. As an acidic salt of an amine, its ability to accept a hydrogen to form hydroxide and a conjugate acid is pH-dependent . Additionally, as a surfactant, its ability to lower interfacial tension can be influenced by temperature and the presence of other substances .

Safety and Hazards

The primary hazard of this material is its potential threat to the environment . Immediate steps should be taken to limit its spread to the environment . Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams . Ingestion may cause irritation of mouth and stomach . Contact with eyes or prolonged contact with skin may cause irritation . Special hazards of combustion products include toxic oxides of nitrogen and irritating oxides of sulfur .

生化学分析

Biochemical Properties

Triethanolamine Dodecylbenzenesulfonate is a class of anionic surfactants, consisting of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group . It is used primarily in making surfactants, such as for emulsifier . It neutralizes fatty acids, adjusts and buffers the pH, and solubilizes oils and other ingredients that are not completely soluble in water .

Cellular Effects

The primary hazard of Triethanolamine Dodecylbenzenesulfonate is its potential threat to the environment . Ingestion may cause irritation of the mouth and stomach. Contact with eyes or prolonged contact with skin may cause irritation . It is not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies .

Molecular Mechanism

Triethanolamine Dodecylbenzenesulfonate is an acidic salt of an amine. These salts are generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .

Temporal Effects in Laboratory Settings

The effect of Triethanolamine Dodecylbenzenesulfonate on metastable pitting behavior of 304 stainless steel in simulated concrete pore solutions (SCPS) with chlorine contamination was studied . The corrosion potential (Ecorr) and breakdown potential (Eb) increased with the growth of the Triethanolamine Dodecylbenzenesulfonate concentrations .

Dosage Effects in Animal Models

Dodecylbenzenesulfonate salts are not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . At 15% concentrations, sodium dodecylbenzenesulfonate was severely irritating to rabbit skin .

Metabolic Pathways

It is known that Triethanolamine Dodecylbenzenesulfonate is produced from the reaction of ethylene oxide with aqueous ammonia .

Transport and Distribution

It is known that it is soluble in water and partially soluble in alcohol, with dermal absorption dependent on pH .

準備方法

The preparation of triethanolamine dodecylbenzenesulfonate involves a sulfonation reaction followed by neutralization. The synthetic route generally includes the following steps :

Sulfonation Reaction: Dodecylbenzene is reacted with sulfur trioxide in a continuous reactor, such as a falling film reactor. This reaction produces dodecylbenzenesulfonic acid.

Neutralization: The dodecylbenzenesulfonic acid is then neutralized with triethanolamine to form triethanolamine dodecylbenzenesulfonate.

Industrial production methods often utilize continuous reactors to ensure efficient and consistent production of the compound .

化学反応の分析

Triethanolamine dodecylbenzenesulfonate undergoes several types of chemical reactions, including:

Neutralization: As an acidic salt of an amine, it reacts with bases to form neutral salts and water.

Oxidation and Reduction: While it generally does not act as an oxidizing or reducing agent, it can catalyze organic reactions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common reagents used in these reactions include sulfur trioxide for sulfonation and triethanolamine for neutralization. The major products formed are typically salts and water .

類似化合物との比較

Triethanolamine dodecylbenzenesulfonate can be compared with other alkylbenzene sulfonates, such as:

Sodium dodecylbenzenesulfonate: Similar in structure but uses sodium instead of triethanolamine.

Decylbenzenesulfonate: A shorter alkyl chain compared to dodecylbenzenesulfonate, affecting its surfactant properties.

Tridecylbenzenesulfonate: A longer alkyl chain, which can enhance its hydrophobic properties.

The uniqueness of triethanolamine dodecylbenzenesulfonate lies in its combination of triethanolamine and dodecylbenzenesulfonate, providing both surfactant and pH-adjusting properties .

特性

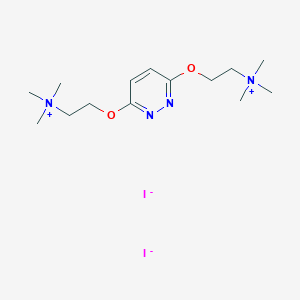

IUPAC Name |

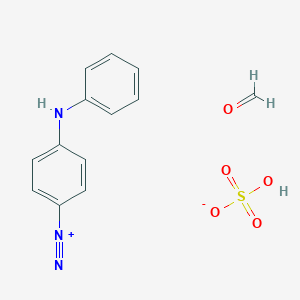

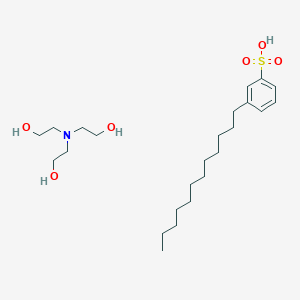

2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQBNVFOJDNROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S.C6H15NO3, C24H45NO6S | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material contains triethanolamine dodecylbenzenesulfonate, a white- colored, waxy solid dissolved in a liquid carrier. The primary hazard of this material is its potential threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., White waxy solid dissolved in a liquid carrier; [CAMEO] 60% Aqueous solution: Yellowish-brown liquid; [CHRIS] | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.2 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

27323-41-7 | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylbenzenesulphonic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。